molecular formula C6H6N2O3 B090527 2-Amino-5-nitrophenol CAS No. 121-88-0

2-Amino-5-nitrophenol

Cat. No. B090527
CAS RN: 121-88-0
M. Wt: 154.12 g/mol
InChI Key: DOPJTDJKZNWLRB-UHFFFAOYSA-N
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Description

2-Amino-5-nitrophenol is a chemical compound that has been the subject of various research studies due to its potential applications in the synthesis of dyes, pharmaceuticals, and other organic compounds. The compound is characterized by the presence of both amino and nitro functional groups on a phenol ring, which allows it to undergo a variety of chemical reactions and transformations.

Synthesis Analysis

The synthesis of 2-amino-5-nitrophenol and its derivatives has been described as a facile method, starting from isatins and proceeding through Bayer-Villiger oxidation, nitration, and hydrolysis steps . This method has proven to be effective and reliable for producing these compounds. Additionally, a general and efficient synthesis of indoles with nitrogen substituents at various positions has been developed using commercially available nitro 2-aminophenols, which involves base-promoted ring closure, reduction of the nitro group, and sulfonylation .

Molecular Structure Analysis

The crystal structure of 2-amino-5-nitrophenol has been determined and refined, revealing that the molecules are held together by hydrogen bonds to form a ribbon along the crystal axis. These ribbons are further stabilized by dipole-dipole interactions, which are common in mononitrophenols . The detailed crystallographic data provides insight into the molecular arrangement and potential reactivity of the compound.

Chemical Reactions Analysis

2-Amino-5-nitrophenol has been shown to react with α-ketoacids and esters to yield either heterocyclic compounds such as benzoxazinones and benzoxazolines or non-cyclic compounds like imines and amides . The compound's reactivity has been harnessed for the synthesis of fluorescent dyes in the 1,4-benzoxazinone series, demonstrating its versatility in organic synthesis.

Physical and Chemical Properties Analysis

While the specific physical properties of 2-amino-5-nitrophenol are not detailed in the provided papers, the presence of both amino and nitro groups on the phenol ring suggests that it would exhibit both acidic and basic properties, which could affect its solubility and reactivity. The chemical properties, as evidenced by the various reactions it undergoes, indicate that 2-amino-5-nitrophenol is a reactive intermediate suitable for the synthesis of a wide range of organic compounds .

Scientific Research Applications

  • Toxicology and Carcinogenicity : 2-Amino-5-nitrophenol is used in semipermanent hair dyes and manufacturing of dyes for synthetic resins, lacquers, and wood stains. Studies on its toxicology and carcinogenicity in rats and mice showed evidence of carcinogenic activity, increased incidences of pigmentation and inflammation in the digestive tract, and mutagenic effects in various tests (National Toxicology Program technical report series, 1988).

  • Chemoselective Nitro Group Reduction in Bacterial Degradation : The bacterium Ralstonia eutropha JMP134 utilizes derivatives of nitrophenol, including 2-Amino-5-nitrophenol, as sources of nitrogen, carbon, and energy. This involves chemoselective reduction and enzymatic processes, demonstrating the biodegradability of nitrophenol compounds (Schenzle et al., 1999).

  • Crystal Structure Analysis : The crystal structure of 2-Amino-5-nitrophenol has been determined, providing insights into its molecular configuration, which is crucial for understanding its chemical properties and interactions (Haisa et al., 1980).

  • Toxicity and Degradability in Anaerobic Systems : Studies on the toxicity and degradability of nitrophenols like 2-Amino-5-nitrophenol in anaerobic systems are crucial for understanding their environmental impact and potential bioremediation techniques (Uberoi & Bhattacharya, 1997).

  • Detection in Hair Dye : Liquid chromatography-mass spectrometry methods have been developed for the detection of 2-Amino-5-nitrophenol in hair dye, highlighting its widespread use in cosmetics and the need for monitoring its presence (Cheng Hui-ming, 2007).

  • Fungicidal Properties : The fungicidal effects of 2-Amino-5-nitrophenol and its derivatives have been examined, showing its potential use in controlling phytopathogenic fungi (Mukhtorov et al., 2019).

  • Involvement in Nanocatalytic Systems for Reducing Nitrophenols : Its role in nanocatalytic systems for the chemical reduction of nitrophenols, which is significant for environmental remediation, has been reviewed (Din et al., 2020).

  • Photochemical Properties in Biochemistry : The photochemical properties of 2-Amino-5-nitrophenol derivatives have been explored, revealing its potential applications in biochemical research and drug development (Hanstein et al., 1979).

Safety And Hazards

2-Amino-5-nitrophenol is incompatible with strong oxidizing agents . It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation . It should be kept in a dry, cool, and well-ventilated place, and the container should be kept tightly closed .

properties

IUPAC Name

2-amino-5-nitrophenol
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InChI

InChI=1S/C6H6N2O3/c7-5-2-1-4(8(10)11)3-6(5)9/h1-3,9H,7H2
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InChI Key

DOPJTDJKZNWLRB-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])O)N
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Molecular Formula

C6H6N2O3
Record name 2-AMINO-5-NITROPHENOL
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DSSTOX Substance ID

DTXSID1020063
Record name 2-Amino-5-nitrophenol
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Molecular Weight

154.12 g/mol
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Physical Description

2-amino-5-nitrophenol appears as brown amorphous granules or powder. Melting point 198-202 °C., Olive-brown, brown, or orange solid; [HSDB] Green crystalline solid; [MSDSonline]
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Slightly soluble in water, Soluble in ethanol, acetone, and benzene, Soluble in deuterated DSMO
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Vapor Pressure

0.0000352 [mmHg]
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Product Name

2-Amino-5-nitrophenol

Color/Form

Olive-brown, brown to orange crystalline solid, Orange needles when recrystallized from water

CAS RN

121-88-0
Record name 2-AMINO-5-NITROPHENOL
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Melting Point

388 to 396 °F (decomposes) (NTP, 1992), 205.8 °C
Record name 2-AMINO-5-NITROPHENOL
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Synthesis routes and methods I

Procedure details

A solution of 0.18 mol (30 g) of 3,4-methylenedioxynitrobenzene in a mixture of 240 ml of 28% strength ammonia solution and 240 ml of diethylene glycol dimethyl ether is heated at 100° C. for 28 hours in an autoclave. After cooling, 480 ml of water are added. The unreacted initial product precipitates. It is recovered by filtration and the filtrate is then neutralised with hydrochloric acid. After filtration, the filtrate is extracted with ethyl acetate. The ethyl acetate is driven off in vacuo. The residue is treated with 25 ml of acetic anhydride and then kept in a boiling water-bath for 30 minutes. After cooling, the expected product is isolated in the form of the acetyl derivative. This acetyl derivative is hydrolysed with 45 ml of hydrochloric acid of density 1.17, at 90° C. for one hour. After dilution and neutralisation of the solution containing hydrochloric acid, 2-amino-5-nitrophenol is isolated by filtration. Melting point=207° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
240 mL
Type
reactant
Reaction Step One
Name
Quantity
480 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

44.0 Parts of the 1:1 chromium complex (obtained by the known process and containing 1 atom of chromium for each molecule of monoazo dyestuff) of the azo dyestuff from diazotised 5-nitro-2-amino-1-hydroxybenzene and 1-phenyl-3-sulphomethyl-5-pyrazolone are stirred together in 1000 parts of hot water with 33.9 parts of the monoazo dyestuff obtained by the known process from diazotised 5-nitro-2-amino-1-hydroxybenzene and 1-phenyl-3-methyl-5-pyrazolone. The suspension is adjusted to a pH of 7 to 8 by addition of 20 parts by volume of concentrated sodium hydroxide solution and subsequently stirred at 90°-95° C. until both starting dyestuffs can no longer be detected. The unitary chromium mixed complex present in the clear solution is precipitated by addition of sodium chloride, isolated by filtration, washed with sodium chloride solution, and then dried in vacuo. After it has been ground, the dyestuff is in the form of a red, readily water-soluble powder and from a bath containing ammonium sulphate dyes wool or polyamide fibres in full red shades with good fastness properties. It has the following constitution: ##STR12##
[Compound]
Name
azo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-phenyl-3-sulphomethyl-5-pyrazolone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
monoazo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
729
Citations
National Toxicology Program - … technical report series, 1988 - pubmed.ncbi.nlm.nih.gov
… 2-Amino-5-nitrophenol is used as a colorant in … 2-Amino-5-nitrophenol was nominated for toxicology and … studies were conducted by administering 2-amino-5-nitrophenol (98% pure) by …
Number of citations: 13 pubmed.ncbi.nlm.nih.gov
YJ Kim, HY Kim, JD Lee, HY Kim, JE Im, KB Kim - Toxicological Research, 2023 - Springer
… Although 2-amino-5-nitrophenol (2A5NP) is one of the ingredients of hair dye, there has been no information on the dermal absorption rate of 2A5NP. 2A5NP is managed at less than …
Number of citations: 2 link.springer.com
M Haisa, S Kashino, T Kawashima - Acta Crystallographica Section …, 1980 - scripts.iucr.org
… The crystal structure of 2-amino-5-nitrophenol has been determined from visually estimated Cu Ka data, and refined to an R value of 0.072 for 1138 non-zero reflexions. The crystals are …
Number of citations: 6 scripts.iucr.org
A Daneshyar, D Nematollahi, M Bayat - Electrochimica Acta, 2021 - Elsevier
2-Amino-5-nitrophenol (ANP) is an electrochemically interesting compound. It has a nitro group that can be reduced independently and also has hydroxyl and an amine functional …
Number of citations: 3 www.sciencedirect.com
C Burnett, W Bergfeld, D Belsito, C Klaassen… - International journal of …, 2009 - Citeseer
… According to the International Agency for Research on Cancer, 2-amino-4-nitrophenol and 2-amino-5-nitrophenol are found in both semipermanent and permanent hair dyes.According …
Number of citations: 13 citeseerx.ist.psu.edu
L Mukhtorov, G Pestsov, M Nikishina, E Ivanova… - Bulletin of environmental …, 2019 - Springer
… However, some authors point out that 2-amino-3-nitrophenol, 2-amino-4-nitrophenol, 2-amino-4-nitrophenol sulfate, 2-amino-5-nitrophenol, 4-amino-3-nitrophenol, 3-nitro-p-…
Number of citations: 7 link.springer.com
C Maté, AJ Ryan, SE Wright - Food and Cosmetics Toxicology, 1967 - Elsevier
… A clue to the possible mechanism lies in the formation of 2-amino-5-nitrophenol from 4-… It is likely, therefore, that 4-nitrophenylhydroxylamine is the precursor of 2-amino-5-nitrophenol in …
Number of citations: 23 www.sciencedirect.com
Y Hijji, RJ Butcher, JP Jasinski - Acta Crystallographica Section E …, 2014 - scripts.iucr.org
… The title compound is a Schiff base prepared by the reaction of 4-dimethylaminobenzaldehyde with 2-amino-5-nitrophenol under microwave conditions.It crystallized with two molecules …
Number of citations: 2 scripts.iucr.org
MM SHAHIN, A Bugaut… - International Journal of …, 1982 - Wiley Online Library
… Ames, Kammen and Yamasaki (1) first reported 2amino4-nitrophenol and 2-amino-5-nitrophenol to … (3) similarly found 2-amino-5-nitrophenol to be weakly mutagenic in Salmonella. The …
Number of citations: 20 onlinelibrary.wiley.com
J Dinardo, ZD Draelos - Journal of Cosmetic Science, 2007 - europepmc.org
… -amino-4-nitrophenol, 2-amino-5-nitrophenol, acid yellow 23, disperse … 2-amino-5-nitrophenol and solvent black 34), and one at a 0.25% challenge concentration (2-amino-5-nitrophenol…
Number of citations: 11 europepmc.org

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